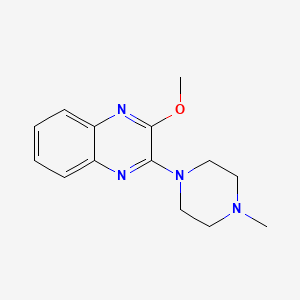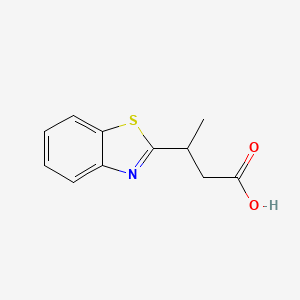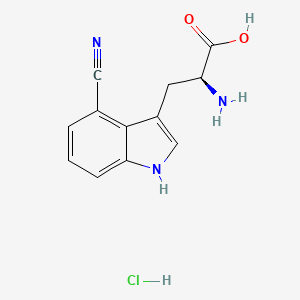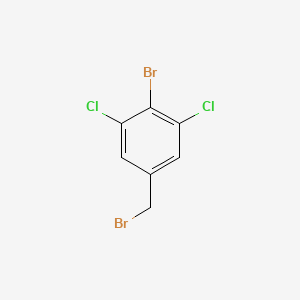
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base catalyst to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide or other bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase the efficiency and yield of the reaction . This method allows for shorter reaction times and reduced formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The presence of the nitro and chloro groups allows it to participate in various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares a similar structure but with a piperidine ring instead of the trifluoroethanone group
1-[(5-Chloro-2-nitrophenyl)carbonyl]pyrrolidine: Another related compound with a pyrrolidine ring.
Uniqueness
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1417546-04-3 |
|---|---|
Molekularformel |
C8H3ClF3NO3 |
Molekulargewicht |
253.56 g/mol |
IUPAC-Name |
1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3ClF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3H |
InChI-Schlüssel |
LHCJUBHYXPQETH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



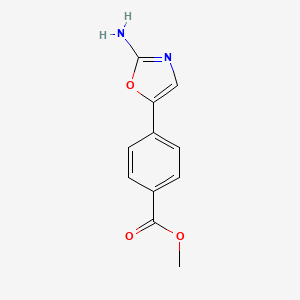

![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
